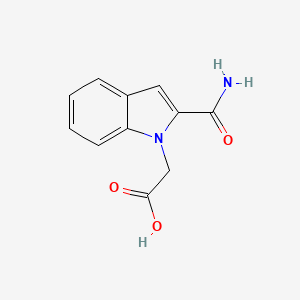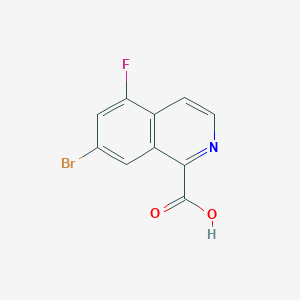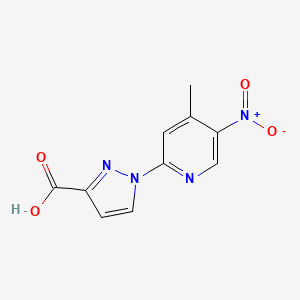
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N4O4 and a molecular weight of 248.19 g/mol . This compound is characterized by the presence of a pyrazole ring fused with a pyridine ring, which is substituted with a methyl and nitro group. It is primarily used in research and development for its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid typically involves the following steps :
Starting Material: The synthesis begins with commercially available 4-methyl-5-nitropyridine-2-amine.
Final Product: The intermediate is then cyclized to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
- 1-(4-Methyl-5-nitropyridin-2-yl)ethanone : This compound has a similar pyridine ring but differs in the functional groups attached.
- 2-(4-Methyl-5-nitropyridin-2-yl)ethanol : This compound has an ethanol group instead of a pyrazole ring.
Propriétés
Formule moléculaire |
C10H8N4O4 |
|---|---|
Poids moléculaire |
248.19 g/mol |
Nom IUPAC |
1-(4-methyl-5-nitropyridin-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N4O4/c1-6-4-9(11-5-8(6)14(17)18)13-3-2-7(12-13)10(15)16/h2-5H,1H3,(H,15,16) |
Clé InChI |
NHHGHRNFJJVDGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1[N+](=O)[O-])N2C=CC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195077.png)

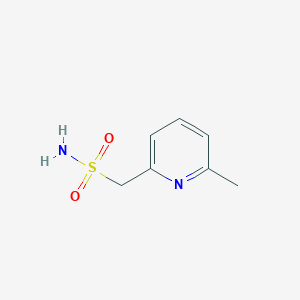

![tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B13195101.png)
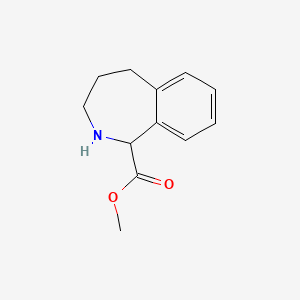
![2-{4-Ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13195117.png)

![tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate](/img/structure/B13195124.png)
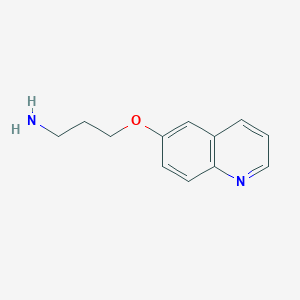
![7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)
